![molecular formula C17H14FN3O2S2 B2854469 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392303-42-3](/img/structure/B2854469.png)
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a methoxybenzamide moiety, and a fluorobenzyl group. These functional groups could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might participate in nucleophilic substitution reactions, while the fluorobenzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Fungicidal Activity
The 1,3,4-thiadiazole moiety is known for its fungicidal properties. Research has shown that compounds with this structure can exhibit significant fungicidal activity . This suggests that our compound of interest could potentially be developed into a fungicide, offering a new tool for controlling fungal diseases in agriculture.
Herbicidal Potential
Compounds containing the 1,3,4-thiadiazole structure have also been reported to have herbicidal activity . This indicates that the compound could be used to develop new herbicides, which could be particularly useful for managing weed growth and supporting crop production.
Anticonvulsant Properties
Some derivatives of 1,3,4-thiadiazole have been evaluated for their anticonvulsant activities . Although the specific compound has not been tested, its structural similarity to these derivatives suggests it may also possess anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders.
Antibacterial Agents
The 1,3,4-thiadiazole core is a common feature in molecules with antibacterial properties . The compound could be explored as a potential antibacterial agent, possibly offering a new avenue for the treatment of bacterial infections.
Cytotoxicity Against Cancer Cells
Derivatives of 1,3,4-thiadiazole have shown cytotoxic properties against various cancer cell lines . This implies that our compound could be studied for its potential use in cancer therapy, either as a standalone treatment or as part of a combination therapy.
Antiviral Activity
The antiviral activity of 1,3,4-thiadiazole derivatives has been documented in the past . This suggests that the compound could be investigated for its efficacy against viral infections, which could be particularly relevant in the context of emerging viral diseases.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-23-14-7-3-5-12(9-14)15(22)19-16-20-21-17(25-16)24-10-11-4-2-6-13(18)8-11/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUVBCIUAWUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
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